
5-Hexyl-2-hydroxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-2-hydroxybenzonitrile: is an organic compound that belongs to the class of benzonitriles It is characterized by a benzene ring substituted with a hydroxyl group at the second position and a hexyl group at the fifth position, along with a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the alkylation of 2-hydroxybenzonitrile with a hexyl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-hydroxybenzonitrile in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Add a base like potassium carbonate (K2CO3) to the solution.
- Introduce the hexyl halide (e.g., hexyl bromide) to the reaction mixture.
- Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- After completion, the product is isolated through standard workup procedures, including extraction and purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hexyl-2-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve the reduction of the nitrile group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxyl group under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-hexyl-2-hydroxybenzoic acid or 5-hexyl-2-hydroxybenzaldehyde.
Reduction: Formation of 5-hexyl-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Hexyl-2-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study the interactions of nitrile-containing molecules with biological systems. It may serve as a model compound for investigating the metabolism and toxicity of nitriles.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The hydroxyl and nitrile groups provide sites for further functionalization, allowing for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of 5-Hexyl-2-hydroxybenzonitrile depends on its specific application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various reactions. The hexyl group provides hydrophobic character, influencing the compound’s solubility and interactions with other molecules.
Molecular Targets and Pathways:
Hydroxyl Group: Can form hydrogen bonds with biological molecules, affecting enzyme activity and receptor binding.
Nitrile Group: Can undergo nucleophilic attack, leading to the formation of new bonds and the modification of biological targets.
Hexyl Group: Contributes to the hydrophobic interactions, influencing the compound’s distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
2-Hydroxybenzonitrile: Lacks the hexyl group, resulting in different solubility and reactivity.
5-Methyl-2-hydroxybenzonitrile: Contains a methyl group instead of a hexyl group, leading to different hydrophobic interactions.
5-Ethyl-2-hydroxybenzonitrile: Contains an ethyl group, providing a balance between the properties of the methyl and hexyl derivatives.
Uniqueness: 5-Hexyl-2-hydroxybenzonitrile is unique due to the presence of the hexyl group, which significantly influences its chemical and physical properties. The combination of the hydroxyl, nitrile, and hexyl groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
Propriétés
Numéro CAS |
79353-68-7 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
5-hexyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-5-6-11-7-8-13(15)12(9-11)10-14/h7-9,15H,2-6H2,1H3 |
Clé InChI |
MUZNTZXZUGGZRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


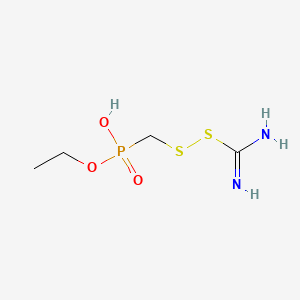
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
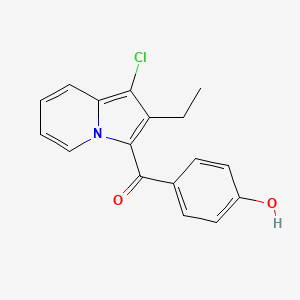


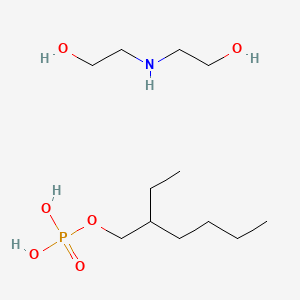

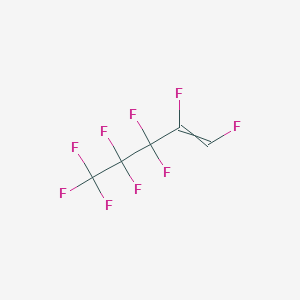
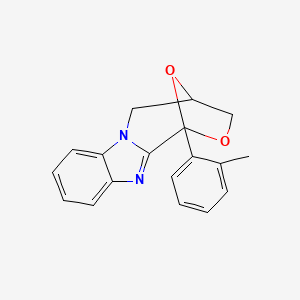
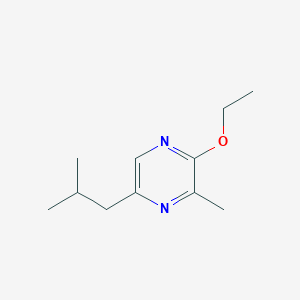

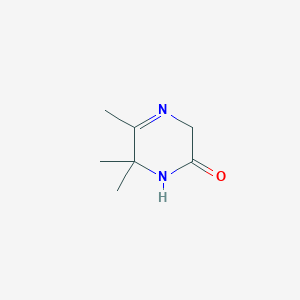

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
